2-(cyclohexylamino)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(Cyclohexylamino)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thieno[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired thieno[2,3-d]pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(cyclohexylamino)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit VEGFR-2, leading to the suppression of tumor growth and angiogenesis. The compound induces cell cycle arrest and promotes apoptosis in cancer cells by modulating the expression of key regulatory proteins such as BAX, Bcl-2, caspase-8, and caspase-9 .
Comparison with Similar Compounds
Similar Compounds
2-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines: These compounds share a similar core structure and exhibit comparable biological activities, including antimicrobial and anticancer properties.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound demonstrates reactivity through electrophilic substitution reactions and has applications in medicinal chemistry.
Uniqueness
2-(Cyclohexylamino)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit VEGFR-2 and its significant antimicrobial properties make it a promising candidate for further development in medicinal chemistry .
Properties
Molecular Formula |
C18H19N3OS |
---|---|
Molecular Weight |
325.4g/mol |
IUPAC Name |
2-(cyclohexylamino)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H19N3OS/c22-16-15-14(12-7-3-1-4-8-12)11-23-17(15)21-18(20-16)19-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H2,19,20,21,22) |
InChI Key |
ZLGJCDUAAHQTKI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
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